![molecular formula C16H20N2O2 B14802578 3-[(Prop-2-yn-1-yl)amino]-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate](/img/structure/B14802578.png)
3-[(Prop-2-yn-1-yl)amino]-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ladostigil is a novel neuroprotective agent being investigated for the treatment of neurodegenerative disorders such as Alzheimer’s disease, Lewy body disease, and Parkinson’s disease . It was developed from structural modification of rasagiline and combines the mechanisms of action of older drugs like rivastigmine and rasagiline into a single molecule . Ladostigil acts as a reversible acetylcholinesterase and butyrylcholinesterase inhibitor, and an irreversible monoamine oxidase B inhibitor . Additionally, it enhances the expression of neurotrophic factors like glial cell line-derived neurotrophic factor and brain-derived neurotrophic factor, potentially reversing some of the damage seen in neurodegenerative diseases via the induction of neurogenesis .
Vorbereitungsmethoden
Ladostigil can be synthesized through various methods. One method involves the preparation of ladostigil tartrate, which includes the formation of crystalline ladostigil tartrate of a specified density . The process involves the reaction of the starting material with appropriate reagents under controlled conditions to yield the desired crystalline form . Another method involves the preparation of ladostigil tartrate crystalline form A1, which includes specific reaction conditions and purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Ladostigil undergoes several types of chemical reactions, including oxidation and reduction reactions. It has been shown to attenuate oxidative and endoplasmic reticulum stress in human neuroblast-like SH-SY5Y cells . Common reagents used in these reactions include hydrogen peroxide and 3-morpholinosydnonimine, which induce oxidative stress . The major products formed from these reactions include various metabolites that contribute to its neuroprotective effects .
Wissenschaftliche Forschungsanwendungen
Ladostigil has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being investigated for its potential to treat neurodegenerative diseases such as Alzheimer’s disease, Lewy body disease, and Parkinson’s disease . It has been shown to prevent memory decline and reduce the secretion of pro-inflammatory cytokines in aging rats . In biology, ladostigil has been studied for its effects on microglial activation and neuroinflammation . It has also been shown to enhance learning and memory in elderly rats . In chemistry, ladostigil’s unique combination of cholinesterase and monoamine oxidase inhibitory activities makes it a valuable compound for studying enzyme inhibition and neuroprotection .
Wirkmechanismus
Ladostigil exerts its effects through multiple mechanisms of action. It acts as a reversible acetylcholinesterase and butyrylcholinesterase inhibitor, and an irreversible monoamine oxidase B inhibitor . This combination of activities enhances cholinergic transmission and prevents the formation of reactive oxygen species, thereby providing neuroprotection . Ladostigil also enhances the expression of neurotrophic factors like glial cell line-derived neurotrophic factor and brain-derived neurotrophic factor, which promote neurogenesis and potentially reverse damage seen in neurodegenerative diseases . Additionally, it has antidepressant-like effects and may be useful for treating comorbid depression and anxiety often seen in neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Ladostigil is unique in its combination of cholinesterase and monoamine oxidase inhibitory activities. Similar compounds include rasagiline and rivastigmine, which individually inhibit monoamine oxidase B and acetylcholinesterase, respectively . ladostigil combines these activities into a single molecule, providing a multifunctional approach to neuroprotection . Other similar compounds include selegiline and mofegiline, which also inhibit monoamine oxidase B but do not have the additional cholinesterase inhibitory activity . This unique combination of activities makes ladostigil a potentially valuable drug for the treatment of neurodegenerative diseases .
Eigenschaften
IUPAC Name |
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXOCOHMBFOVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870228 |
Source


|
| Record name | 3-[(Prop-2-yn-1-yl)amino]-2,3-dihydro-1H-inden-5-yl ethyl(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
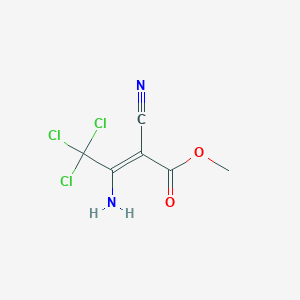
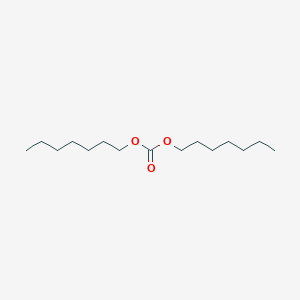
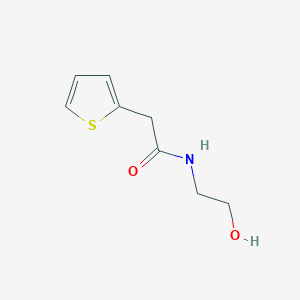

![n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)
![(13S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14802529.png)
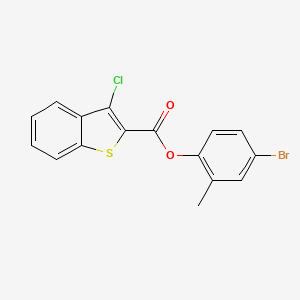
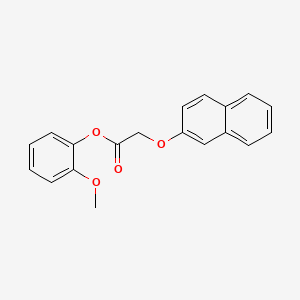
![methyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14802558.png)
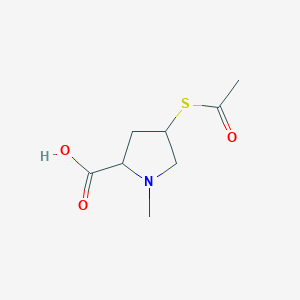
![tert-butyl N-[4-[2-[(2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl)amino]-2-oxoacetyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B14802563.png)
![N-{[4-(prop-2-en-1-ylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B14802584.png)
![2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B14802585.png)
![Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl][2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-, trans-](/img/structure/B14802591.png)
